molecular formula C12H23NO6 B12433623 6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

Cat. No.: B12433623
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-ALAQJNJOSA-N
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Description

6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid involves several steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity.

Mechanism of Action

The mechanism of action of 6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar compounds to 6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine moiety but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12?/m0/s1

InChI Key

KTNVTDIFZTZBJY-ALAQJNJOSA-N

Isomeric SMILES

C1C(C([C@H](C(N1CCCCCC(=O)O)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O

Origin of Product

United States

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